2-(2-(Methoxymethoxy)phenyl)ethanol
Overview
Description
2-(2-(Methoxymethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxymethoxy)phenyl)ethanol typically involves the reaction of 2-(methoxymethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar reduction process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, alternative reducing agents such as lithium aluminum hydride (LiAlH4) may be employed depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethoxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[2-(Methoxymethoxy)phenyl]acetaldehyde or 2-[2-(Methoxymethoxy)phenyl]acetic acid.
Reduction: 2-[2-(Methoxymethoxy)phenyl]ethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methoxymethoxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Methoxymethoxy)phenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with a methoxyethoxy group instead of a methoxymethoxy group.
Phenoxyethanol: Another related compound with a phenoxy group.
Uniqueness
2-(2-(Methoxymethoxy)phenyl)ethanol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions. This structural feature can provide distinct advantages in specific applications, such as enhanced solubility and stability.
Properties
IUPAC Name |
2-[2-(methoxymethoxy)phenyl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-8-13-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTROXDOEPTEDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.